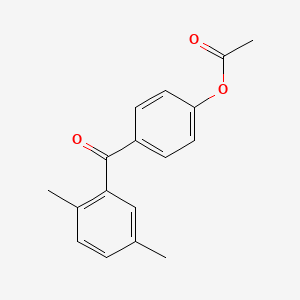

4-Acetoxy-2',5'-dimethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-2',5'-dimethylbenzophenone is a chemical compound that is part of a broader class of organic molecules known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 4-Acetoxy-2',5'-dimethylbenzophenone, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of similar benzophenone derivatives.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 4-Acetoxy-2',5'-dimethylbenzophenone. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with a similar acetoxy functional group, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . This suggests that similar techniques could be employed in the synthesis and structural confirmation of 4-Acetoxy-2',5'-dimethylbenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography, as seen in the study of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone . These techniques are crucial for determining the configuration and conformation of molecules, which are essential for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For example, the basic hydrolysis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone led to the formation of phenylpropenoic acid derivatives, demonstrating the susceptibility of the acetoxy group to nucleophilic attack . This information can be extrapolated to predict the reactivity of the acetoxy group in 4-Acetoxy-2',5'-dimethylbenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their functional groups and molecular structure. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone indicates that such compounds can undergo photochemical transformations, which could be relevant for the study of 4-Acetoxy-2',5'-dimethylbenzophenone . Additionally, the fluorescence quenching detection of specific ions using a bifunctional fluorescent sensor based on a dibenzoic acid derivative highlights the potential for benzophenone derivatives to be used in sensing applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

The compound has been involved in the synthesis of intricate molecular structures. For instance, it played a role in the radical arylation process of benzene, which is a crucial step in synthesizing carbazomycin B, a compound with significant implications in organic chemistry (Crich & Rumthao, 2004).

UV Light Stabilization

In material science, 2,5-Dimethylbenzophenone, a derivative, has been extensively used as a UV light stabilizer in plastics, cosmetics, and films. Its production involves the benzoylation of p-xylene using clay-supported catalysts, showcasing its critical role in enhancing the durability of materials against UV light degradation (Yadav, Asthana, & Kamble, 2003).

Nonlinear Optical Properties

Exploring its potential in the field of optics, derivatives of this compound have been investigated for their third-order nonlinear optical properties. This research is foundational for developing advanced optical devices, such as optical limiters and switches, underlining the compound's significance in modern optical technology (Naseema et al., 2010).

Photoreactive Nature

The compound has been explored for its photoreactive properties, particularly in the generation of indanone derivatives and benzofurans. These derivatives have a wide range of applications, including synthetic organic chemistry, due to their selective reactivity and the potential for creating complex molecular structures (Plíštil et al., 2006).

Eigenschaften

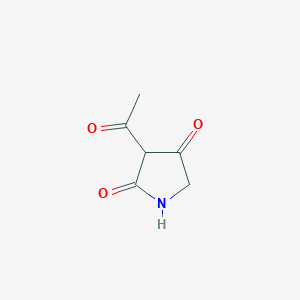

IUPAC Name |

[4-(2,5-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGMHNWFOSSTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409217 |

Source

|

| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2',5'-dimethylbenzophenone | |

CAS RN |

303098-84-2 |

Source

|

| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)